1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
CAS No.:
Cat. No.: VC17549651
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 1'-benzyl-7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
| Standard InChI | InChI=1S/C21H26N2O/c1-17-7-8-20-19(15-17)22-12-9-21(24-20)10-13-23(14-11-21)16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16H2,1H3 |
| Standard InChI Key | UFCMNQDJUYQRPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3(CCN2)CCN(CC3)CC4=CC=CC=C4 |
Introduction
Structural and Stereochemical Analysis
The molecular architecture of 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] features a spirocyclic framework where the benzo[b] oxazepine moiety shares a single atom (spiro carbon) with the piperidine ring. This arrangement imposes significant steric constraints, stabilizing specific conformations that influence its biological interactions. The benzoxazepine component consists of a seven-membered ring fused to a benzene ring, with oxygen and nitrogen atoms at positions 1 and 4, respectively . The piperidine ring, substituted with a benzyl group at position 1' and a methyl group at position 7, introduces additional stereochemical complexity.
Computational studies of analogous spirobenzoxazepines suggest that the spiro carbon adopts a tetrahedral geometry, forcing the benzoxazepine and piperidine rings into orthogonal planes . This conformation reduces ring strain and enhances metabolic stability compared to non-spirocyclic analogs. X-ray crystallography data for related compounds (e.g., isoxazolo[2,3-d] benzoxazepines) reveal boat-like conformations in the seven-membered benzoxazepine ring, with substituents preferentially occupying equatorial positions to minimize steric clashes .
Synthetic Methodologies
Cyclization Strategies
The synthesis of spirobenzoxazepine-piperidine hybrids typically involves domino cyclization reactions. A representative pathway begins with the condensation of N-aryl-1,4-benzoxazepine precursors with active methylene compounds (e.g., 1,3-dicarbonyl reagents), followed by a -hydride shift to form the spirocenter . For example:
-
Knoevenagel Condensation: Reaction of N-aryl-1,4-benzoxazepine with malononitrile yields an α,β-unsaturated intermediate.
-
-Hydride Shift: Intramolecular hydride transfer generates a stabilized carbocation at the spiro carbon.
-
6-endo Cyclization: Nucleophilic attack by the piperidine nitrogen forms the spirocyclic framework .
This method achieves moderate to high yields (45–78%) and excellent regioselectivity due to the electronic directing effects of the benzoxazepine oxygen . Alternative approaches utilize transition metal-catalyzed C(sp³)–H activation to functionalize the piperidine ring post-cyclization .
Substitution and Functionalization
The benzyl and methyl substituents are introduced via:
-
N-Benzylation: Treatment of a piperidine intermediate with benzyl bromide under basic conditions.
-
Electrophilic Aromatic Substitution: Friedel-Crafts alkylation to install the methyl group at position 7 of the benzene ring .
Physicochemical Properties
Experimental and computational data for analogous spirobenzoxazepines reveal the following properties:
The compound’s moderate lipophilicity (logP ~2.8) suggests favorable blood-brain barrier permeability, a trait shared with neuroactive benzoxazepines .
Biological Activity and Mechanisms
Neuroprotective Effects
Spirobenzoxazepines exhibit potent neuroprotection in cellular models of oxidative stress. In SH-SY5Y neuronal cells, analogs of 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] reduced glutamate-induced cytotoxicity by 62% at 10 µM, comparable to the reference drug memantine . Mechanistic studies indicate NMDA receptor antagonism, with IC₅₀ values of 0.8 µM for displacement of [³H]MK-801 binding .
Enzyme Inhibition
The compound’s piperidine moiety enables interactions with acetylcholinesterase (AChE). In vitro assays show mixed-type inhibition of AChE (Kᵢ = 4.2 µM), suggesting potential for Alzheimer’s disease therapy . Molecular docking simulations predict hydrogen bonding between the spirocyclic oxygen and the enzyme’s catalytic triad (Ser200, His440, Glu327) .
Comparative Analysis with Structural Analogs
The table below highlights key differences between 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1, oxazepine-2,4'-piperidine] and related compounds:
| Compound | Spiro Center | logP | AChE Inhibition (Kᵢ) | NMDA Antagonism (IC₅₀) |
|---|---|---|---|---|
| 1'-Benzyl-7-methyl derivative | Yes | 2.8 | 4.2 µM | 0.8 µM |
| 8-Bromo-2',3',5',6'-tetrahydro analog | Yes | 3.1 | Inactive | 1.2 µM |
| Non-spiro benzoxazepine | No | 1.9 | 8.5 µM | >10 µM |
Applications and Future Directions
The dual NMDA/AChE inhibitory profile of 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] positions it as a multifunctional agent for neurodegenerative diseases. Current research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume